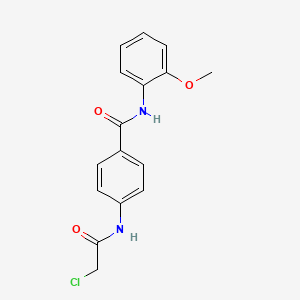

4-(2-chloroacetamido)-N-(2-methoxyphenyl)benzamide

Description

4-(2-Chloroacetamido)-N-(2-methoxyphenyl)benzamide is a benzamide derivative featuring a 2-chloroacetamido substituent at the para position of the benzamide core and an N-(2-methoxyphenyl) group. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of anticancer agents and receptor-targeting molecules. Its structure combines electrophilic reactivity (via the chloroacetamido group) with lipophilic aromatic moieties, enabling interactions with biological targets such as kinases and neurotransmitter receptors .

Properties

IUPAC Name |

4-[(2-chloroacetyl)amino]-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3/c1-22-14-5-3-2-4-13(14)19-16(21)11-6-8-12(9-7-11)18-15(20)10-17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULCPMHPXUEANI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-chloroacetamido)-N-(2-methoxyphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a VEGFR-2 inhibitor. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the acylation of 2-methoxyphenyl amine with chloroacetyl chloride followed by coupling with benzoyl chloride. The reaction conditions often include the use of organic solvents and bases to facilitate the formation of the amide bond.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various human cancer cell lines. The compound's cytotoxic effects were evaluated using the MTT assay, which measures cell viability.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HepG2 (hepatocellular carcinoma)

The compound showed IC50 values ranging from 4.054 ± 0.17 µM to 32.53 ± 1.97 µM for MCF-7 and 3.22 ± 0.13 µM to 32.11 ± 2.09 µM for HepG2 cells, indicating potent inhibitory effects compared to standard chemotherapeutics like Sorafenib .

The mechanism underlying the anticancer activity of this compound involves:

- VEGFR-2 Inhibition :

-

Induction of Apoptosis :

- Flow cytometry analyses revealed that treatment with the compound increased the percentage of HepG2 cells arrested in the Pre-G1 phase from 1.49% (control) to 24.59% (treated), indicating a strong pro-apoptotic effect.

- Apoptosis was further confirmed by increased levels of caspase-3 activity (4.8-fold increase compared to control) and other apoptotic markers .

- Cell Cycle Arrest :

Case Studies and Research Findings

Several studies have focused on similar compounds with structural analogs or modifications that enhance their biological activities:

- A comparative study on related benzamide derivatives highlighted their varying degrees of VEGFR-2 inhibition and cytotoxicity, establishing a structure-activity relationship that can guide future drug design .

- Another investigation into thiazolidine derivatives showed promising results in terms of cytotoxicity against HepG2 cells, suggesting that modifications to the benzamide structure can yield potent anticancer agents .

Data Summary

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 4.054 - 32.53 | VEGFR-2 Inhibition, Apoptosis |

| This compound | HepG2 | 3.22 - 32.11 | Cell Cycle Arrest |

Scientific Research Applications

Anticancer Activity

One of the primary applications of 4-(2-chloroacetamido)-N-(2-methoxyphenyl)benzamide is its evaluation as an anticancer agent. Research has indicated that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as:

- Inhibition of VEGFR-2 : Compounds designed as analogs of this compound have shown promising results in inhibiting the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. For instance, derivatives of 4-(2-chloroacetamido)-benzoic acid have been synthesized and tested for their VEGFR-2 inhibitory activity, demonstrating significant cytotoxic effects against cancer cells .

- Mechanisms of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase-3 and reduced levels of inflammatory markers like TNF-α .

Case Study: VEGFR-2 Inhibition

A study synthesized several derivatives based on the core structure of this compound. Among these, specific compounds exhibited IC50 values below 10 µM against human cancer cell lines, indicating potent anticancer properties .

| Compound | Structure | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | 4-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide | <10 | VEGFR-2 inhibition |

| Compound B | 4-(2-chloroacetamido)-N-(3-methoxyphenyl)benzamide | <10 | Apoptosis induction |

| Compound C | 4-(2-chloroacetamido)-N-(4-nitrophenyl)benzamide | <10 | Anti-inflammatory effects |

Histone Deacetylase Inhibition

Another significant application of this compound lies in its potential as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes involved in the regulation of gene expression through chromatin remodeling, and their inhibition has been associated with anticancer activities.

- Research Findings : Studies have shown that modifications to benzamide structures can enhance HDAC inhibition, leading to increased acetylation of histones and subsequent reactivation of tumor suppressor genes . The structural features of this compound may contribute to its effectiveness in this regard.

Synthetic Applications

Beyond its biological applications, this compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for further derivatization, which can lead to the discovery of new compounds with enhanced biological activities.

Synthesis Pathways

The synthesis typically involves:

Chemical Reactions Analysis

Reaction Table: Key Transformations

Chloroacetamide Group

-

Nucleophilic Substitution :

The α-chlorine is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, thiols). For example, treatment with prop-2-yn-1-amine yields bis-functionalized products (e.g., SH-X-9) . -

Stability :

Benzamide and Methoxyphenyl Groups

-

Methoxyphenyl :

-

Benzamide :

Thermal Stability

-

DSC Analysis : Decomposition onset at 273°C, consistent with its high melting point .

-

Solution Stability :

Solvent Stability (25°C, 24 hrs) Degradation Products MeCN >95% intact None detected H2O/EtOH ~70% intact Hydrolyzed chloroacetamide

Spectroscopic Characterization Data

| Technique | Key Signals (δ, ppm) | Functional Group Assignment |

|---|---|---|

| 1H NMR | 8.53 (s, 1H, NH), 7.85 (d, J=8.8 Hz, 2H, ArH) | Benzamide, chloroacetamide |

| FTIR | 1660 cm⁻¹ (C=O), 756 cm⁻¹ (C-Cl) | Amide, chloroacetamide |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Substituted Aromatic Rings

- 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(2-methoxyphenyl)benzamide (14b) Structure: Replaces the chloroacetamido group with a benzooxazolylthio-acetamido moiety. Molecular Formula: C${23}$H${19}$N$3$O$4$S (MW: 433.48). The base peak in MS (m/z 433, 100%) confirms stability under mass spectrometry conditions .

4-(2-Chloroacetamido)-N-(4-fluorophenyl)benzamide

2-(2-Chloroacetamido)-N-(4-methoxyphenyl)benzamide

- Structure : Methoxy group at the para position (vs. ortho in the parent compound).

- Impact : Altered steric and electronic properties influence receptor binding. For example, para-substitution may enhance solubility but reduce affinity for dopamine D3 receptors compared to ortho-substituted analogues .

Analogues with Modified Functional Groups

- 4-Acetamido-N-(2-methoxyphenyl)benzamide Structure: Replaces the chloroacetamido group with an acetamido group. This modification may lower cytotoxicity but improve pharmacokinetic profiles .

- N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Structure: Substitutes chloroacetamido with an imidazole ring. Activity: Exhibits potent anticancer activity (e.g., cervical cancer) due to imidazole’s ability to coordinate metal ions or interact with DNA. Antimicrobial activity is also noted, highlighting functional group-dependent effects .

Receptor-Targeting Analogues

- 4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide (WC-10) Structure: Incorporates a piperazine-butyl-dimethylamino chain. Application: High affinity for dopamine D3 receptors (K$_d$ = 1.6–6.79 nM), used in autoradiography studies. The dimethylamino group enhances blood-brain barrier penetration compared to chloroacetamido derivatives .

4-Iodo-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide hydrochloride

Comparative Data Table

Research Findings and Implications

- Anticancer Activity : Chloroacetamido derivatives (e.g., T-1-AFPB) show promise in targeting VEGFR-2, with fluorine or benzooxazole substitutions enhancing potency .

- Receptor Binding : Ortho-methoxy groups (as in the parent compound) favor interactions with dopamine D3 receptors, while para-substitutions reduce affinity .

- Synthetic Flexibility : The chloroacetamido group’s reactivity enables diverse derivatization, supporting the development of kinase inhibitors and antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for 4-(2-chloroacetamido)-N-(2-methoxyphenyl)benzamide, and what key reagents are involved?

The compound is typically synthesized via a multi-step approach involving:

- Alkylation : Reaction of 2-methoxyaniline with chloroacetamide to form the chloroacetamido intermediate.

- Benzoylation : Subsequent coupling with a benzoyl chloride derivative (e.g., 4-chlorobenzoyl chloride) using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM).

- Purification : HPLC or column chromatography, followed by characterization via NMR and ESI-MS .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

Key techniques include:

- NMR : Look for signals corresponding to the methoxy group (~δ 3.8–4.0 ppm), chloroacetamido protons (~δ 4.4–4.5 ppm), and aromatic protons (δ 6.8–7.5 ppm).

- ESI-MS : Confirm the molecular ion peak (e.g., m/z 357.0 [M+H]) and fragmentation patterns.

- Elemental Analysis : Validate purity (<0.5% deviation from theoretical values) .

Q. What solvent systems and TLC conditions are optimal for monitoring the synthesis of this compound?

Use a hexane:ethyl acetate (9:3 v/v) mobile phase for TLC analysis. Spots can be visualized under UV light or via iodine staining. Retention factors (Rf) typically range from 0.3–0.5 for intermediates and 0.6–0.7 for the final product .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Temperature Control : Maintain reactions at 25–30°C during coupling steps to avoid side reactions. Cooling to 0–5°C during reagent addition minimizes decomposition .

- Catalyst Screening : Test alternatives to TBTU, such as HATU or EDCI, to enhance coupling efficiency.

- Solvent Selection : Compare DCM with polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates .

Q. How can researchers resolve discrepancies in NMR or mass spectrometry data when characterizing derivatives of this compound?

- Contradictory NMR Peaks : Confirm solvent effects (e.g., DMSO-d6 vs. CDCl3) and check for tautomerism or rotameric equilibria.

- Unexpected Mass Fragments : Use high-resolution MS (HRMS) to distinguish between isobaric ions. Cross-validate with NMR to confirm structural assignments .

Q. What crystallographic strategies are effective for determining the three-dimensional structure of this compound and its analogs?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in DCM/hexane. Resolve hydrogen-bonding networks (e.g., C–H···O interactions) and confirm molecular conformation (e.g., dihedral angles between aromatic rings).

- CCDC Deposition : Submit data to the Cambridge Crystallographic Data Centre (CCDC-1893314) for validation and public access .

Q. What in vitro and in vivo models are suitable for evaluating the biological activity of this compound’s derivatives?

- Receptor Binding Assays : Use radiolabeled ligands (e.g., -WC-10) to quantify affinity for dopamine D3 receptors.

- Anticancer Screening : Test against VEGFR-2 or FASN targets using cell viability assays (e.g., MTT).

- In Vivo Pharmacokinetics : Assess bioavailability in rodent models via autoradiography or LC-MS/MS .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield | Characterization Techniques |

|---|---|---|---|

| Alkylation | Chloroacetamide, DCM, 25–30°C | 60–70% | TLC (Rf = 0.35), NMR |

| Benzoylation | TBTU, 2,6-lutidine, 0–5°C | 45–60% | ESI-MS, Elemental Analysis |

| Purification | HPLC (C18 column, acetonitrile:H2O) | 85–95% | HRMS, NMR |

Q. Table 2: Common Analytical Challenges and Solutions

| Issue | Diagnostic Tool | Resolution Strategy |

|---|---|---|

| Overlapping NMR peaks | COSY, NOESY | Solvent substitution (e.g., DMSO-d6) |

| Low MS ion intensity | Matrix-assisted LDI | Derivatization (e.g., acetylation) |

| Crystal packing defects | Cryocrystallography | Additive screening (e.g., glycerol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.